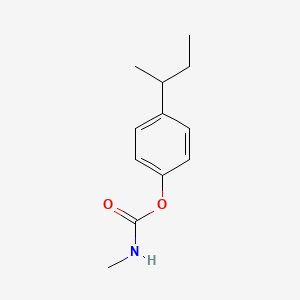
Dibutyl naphthalen-2-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl naphthalen-2-yl phosphate is an organic compound with the chemical formula C18H23O4P. It is a phosphate ester derived from naphthalene and butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutyl naphthalen-2-yl phosphate can be synthesized through the esterification of naphthalen-2-ol with dibutyl phosphate. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to ensure optimal yield and purity. The product is then subjected to various purification steps, including filtration and distillation, to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl naphthalen-2-yl phosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalen-2-yl phosphate and butanol.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Naphthalen-2-yl phosphate and butanol.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted naphthalen-2-yl phosphate derivatives.
Aplicaciones Científicas De Investigación
Dibutyl naphthalen-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of dibutyl naphthalen-2-yl phosphate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical processes. The compound’s phosphate group plays a crucial role in its binding affinity and specificity towards target enzymes. Additionally, it can modulate signal transduction pathways by interacting with cellular receptors and proteins .
Comparación Con Compuestos Similares
Similar Compounds
Di-n-butyl phthalate: A commonly used plasticizer with similar ester functional groups.
Diisobutyl phthalate: Another plasticizer with structural similarities to dibutyl naphthalen-2-yl phosphate.
Uniqueness
This compound is unique due to its naphthalene backbone, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to other similar compounds. Additionally, its specific interactions with molecular targets make it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
61555-56-4 |
|---|---|
Fórmula molecular |
C18H25O4P |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
dibutyl naphthalen-2-yl phosphate |
InChI |
InChI=1S/C18H25O4P/c1-3-5-13-20-23(19,21-14-6-4-2)22-18-12-11-16-9-7-8-10-17(16)15-18/h7-12,15H,3-6,13-14H2,1-2H3 |
Clave InChI |
MTQZVOBXNGHZKX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(OCCCC)OC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




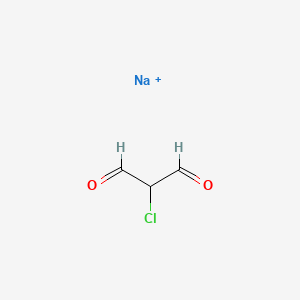
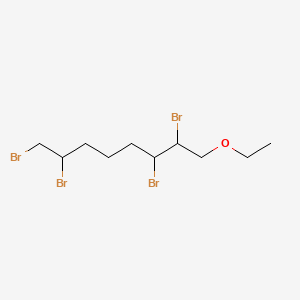
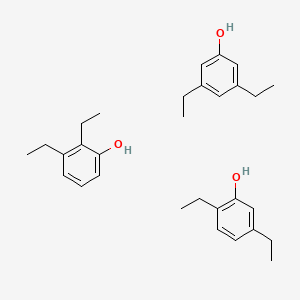
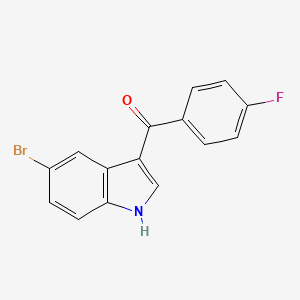

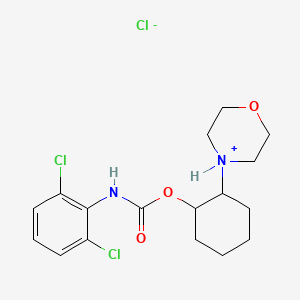

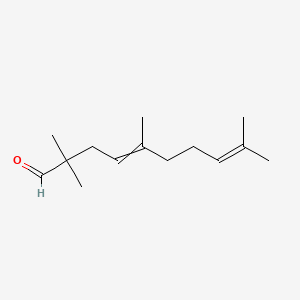
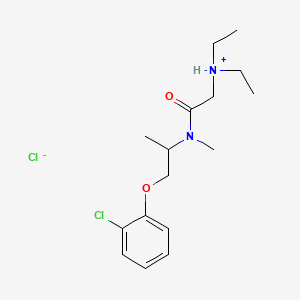
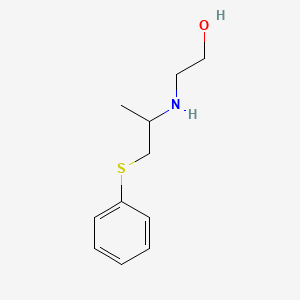
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)
